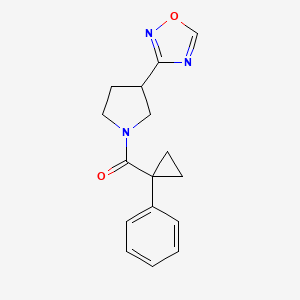

(3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(1-苯基环丙基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

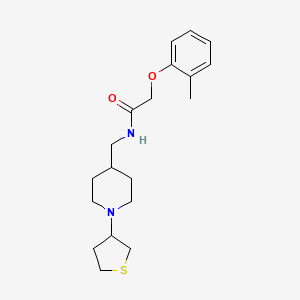

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . This compound has been designed, synthesized, and biologically evaluated as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) .

Synthesis Analysis

The synthesis of this compound involves the design and creation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The pharmacokinetic properties of these derivatives suggest that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular structure of this compound is designed to selectively interact with nucleic acids, enzymes, and globular proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes .科学研究应用

合成和抗菌活性

类似于(3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(1-苯基环丙基)甲苯的化合物已被合成并研究其抗菌活性。例如,烟酸酰肼衍生物,包括一些具有恶二唑结构的衍生物,已显示出抗分枝杆菌活性 (R.V.Sidhaye 等人,2011)。另一项研究合成并表征了(3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲苯,其显示出显着的抗菌活性 (Satyender Kumar 等人,2012)。

生物活性预测和抗癌潜力

已使用计算机模拟方法预测了类似化合物的生物活性。例如,(5-氨基-1, 2, 4-三嗪-6-基)(2-(苯并[d]异恶唑-3-基)吡咯烷-1-基)甲苯衍生物被合成并评估其抗惊厥活性,显示出有希望的结果 (S. Malik 和 S. Khan,2014)。另一项专注于恶唑衍生物(与恶二唑密切相关)的研究显示出潜在的抗癌和抗菌活性 (Kanubhai D. Katariya 等人,2021)。

在晶体堆积和超分子结构中的作用

已研究了恶二唑衍生物在晶体堆积中的作用,揭示了非共价相互作用在其超分子结构中的重要性。这在对(5-氯-2-((3-苯基-1,2,4-恶二唑-5-基)甲氧基)苯基)甲苯衍生物的研究中得到证实 (Kartikay Sharma 等人,2019)。

作用机制

This compound acts as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon and shows high selectivity over the other bile acid receptors FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

未来方向

属性

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(16(7-8-16)13-4-2-1-3-5-13)19-9-6-12(10-19)14-17-11-21-18-14/h1-5,11-12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHHUUKQPBYTJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)

![(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803494.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2803495.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)

![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)